molecular formula C9H7BrN2O B13040381 7-Amino-4-bromoisoquinolin-1(2H)-one

7-Amino-4-bromoisoquinolin-1(2H)-one

Cat. No.: B13040381
M. Wt: 239.07 g/mol
InChI Key: RUXZLDZHFRDCCZ-UHFFFAOYSA-N
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Description

7-Amino-4-bromoisoquinolin-1(2H)-one is a heterocyclic organic compound that contains both amino and bromo functional groups attached to an isoquinolinone core. Isoquinolinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-bromoisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method might include:

    Bromination: Starting with isoquinolin-1(2H)-one, a bromination reaction can introduce the bromo group at the 4-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The bromo group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield a variety of amino, thio, or alkoxy derivatives.

Scientific Research Applications

7-Amino-4-bromoisoquinolin-1(2H)-one may have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.

    Industry: Could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-Amino-4-bromoisoquinolin-1(2H)-one would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    7-Aminoisoquinolin-1(2H)-one: Lacks the bromo group, which might affect its reactivity and biological activity.

    4-Bromoisoquinolin-1(2H)-one: Lacks the amino group, which could influence its solubility and interaction with biological targets.

    Isoquinolin-1(2H)-one: The parent compound without any substituents, serving as a baseline for comparison.

Uniqueness

The presence of both amino and bromo groups in 7-Amino-4-bromoisoquinolin-1(2H)-one makes it unique, potentially offering a combination of properties from both functional groups. This could result in distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

7-amino-4-bromo-2H-isoquinolin-1-one

InChI

InChI=1S/C9H7BrN2O/c10-8-4-12-9(13)7-3-5(11)1-2-6(7)8/h1-4H,11H2,(H,12,13)

InChI Key

RUXZLDZHFRDCCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NC=C2Br

Origin of Product

United States

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